N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.: 34259-87-5
VCID: VC8107128
InChI: InChI=1S/C11H14N2O3S/c14-12-10-6-8-13(9-7-10)17(15,16)11-4-2-1-3-5-11/h1-5,14H,6-9H2
SMILES: C1CN(CCC1=NO)S(=O)(=O)C2=CC=CC=C2
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.31 g/mol

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

CAS No.: 34259-87-5

Cat. No.: VC8107128

Molecular Formula: C11H14N2O3S

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine - 34259-87-5

Specification

CAS No. 34259-87-5
Molecular Formula C11H14N2O3S
Molecular Weight 254.31 g/mol
IUPAC Name N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine
Standard InChI InChI=1S/C11H14N2O3S/c14-12-10-6-8-13(9-7-10)17(15,16)11-4-2-1-3-5-11/h1-5,14H,6-9H2
Standard InChI Key SPLYXGQEEGYFRY-UHFFFAOYSA-N
SMILES C1CN(CCC1=NO)S(=O)(=O)C2=CC=CC=C2
Canonical SMILES C1CN(CCC1=NO)S(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine under IUPAC guidelines . Alternative designations include 1-(phenylsulfonyl)tetrahydro-4(1H)-pyridinone oxime and MLS000755284 . Its CAS Registry Number (34259-87-5) and DSSTox Substance ID (DTXSID901280105) provide standardized identifiers for regulatory and research purposes .

Molecular Structure

The molecule comprises a piperidine ring substituted at the 1-position with a benzenesulfonyl group and at the 4-position with a hydroxylamine moiety (Fig. 1). The benzenesulfonyl group introduces electron-withdrawing characteristics, while the hydroxylamine group offers potential for hydrogen bonding and redox activity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC11H14N2O3S\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}PubChem
Molecular weight254.31 g/molPubChem
XLogP3-AA (lipophilicity)0.8PubChem
Hydrogen bond donors1PubChem
Hydrogen bond acceptors5PubChem
Rotatable bonds2PubChem

Synthesis and Synthetic Routes

While no explicit synthesis protocols for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine are documented in the reviewed literature, its structure suggests feasible pathways:

Proposed Mechanism

  • Piperidine Functionalization: Sulfonylation of piperidine at the 1-position using benzenesulfonyl chloride under basic conditions.

  • Oxime Formation: Reaction of the resulting 1-benzenesulfonylpiperidin-4-one with hydroxylamine to yield the oxime derivative .

Green Chemistry Considerations

Ultrasonic-assisted synthesis, as demonstrated for analogous piperidine-based heterocycles , could enhance reaction efficiency and reduce waste. This method leverages cavitation effects to accelerate nucleophilic substitutions and cyclization steps.

Physicochemical and Computational Properties

Stability and Reactivity

The compound’s topological polar surface area (78.4 Ų) and moderate lipophilicity (XLogP3-AA = 0.8) suggest balanced solubility and membrane permeability . The hydroxylamine group may confer susceptibility to oxidation, necessitating inert storage conditions.

Table 2: Computed Physicochemical Properties

PropertyValueMethod (Source)
Exact mass254.072513 DaPubChem
Heavy atom count17PubChem
Complexity370PubChem
Covalently bonded units1PubChem

Druglikeness and ADMET Predictions

Research Gaps and Future Directions

  • Synthetic Optimization: Development of scalable, green synthesis routes.

  • Biological Screening: Cytotoxicity assays against common cancer cell lines.

  • Mechanistic Studies: Target identification via proteomics or CRISPR screening.

  • Formulation Development: Stability studies under physiological conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator